4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Description
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a thioamide (-NH-CS-NH₂) backbone and a 3-(methylthio)phenyl substituent. This compound belongs to a broader class of thiosemicarbazides, which are synthesized via condensation reactions between hydrazides and isothiocyanates . The methylthio (-SMe) group at the 3-position of the phenyl ring enhances lipophilicity and may influence electronic properties through its electron-donating nature. Thiosemicarbazides are versatile intermediates in organic synthesis, often serving as precursors for heterocycles like thiazolidinones and 1,3,4-thiadiazoles . Their biological relevance spans antimicrobial, antitumor, and antiparasitic activities, driven by interactions with enzyme active sites or metal chelation .
Properties
IUPAC Name |
1-amino-3-(3-methylsulfanylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c1-13-7-4-2-3-6(5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDJPRCHPSEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375022 | |
| Record name | 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76457-80-2 | |
| Record name | 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation of 3-(Methylthio)phenyl Isothiocyanate with Hydrazine Hydrate
The most widely reported method involves the reaction of 3-(methylthio)phenyl isothiocyanate with hydrazine hydrate in ethanol under mild conditions. This one-step nucleophilic addition-elimination reaction proceeds via the attack of hydrazine’s terminal nitrogen on the electrophilic carbon of the isothiocyanate group, yielding the thiosemicarbazide scaffold.
Procedure :
- 3-(Methylthio)phenyl isothiocyanate (1.0 equiv) is dissolved in anhydrous ethanol.
- Hydrazine hydrate (1.05 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.
- The mixture is stirred at room temperature for 4–6 hours, during which the product precipitates.
- The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol-DMF (3:1) to afford pure this compound as a crystalline solid.
Key Data :
tert-Butoxycarbonyl (Boc)-Protected Hydrazine Strategy
For substrates prone to side reactions (e.g., dimerization or oligomerization), a Boc-protected hydrazine approach ensures higher regioselectivity. This method is advantageous when synthesizing thiosemicarbazides with sterically hindered or electron-deficient aryl groups.
Procedure :
- tert-Butyl carbazate (1.0 equiv) reacts with 3-(methylthio)phenyl isothiocyanate (1.0 equiv) in dichloromethane at room temperature for 12 hours, forming the Boc-protected intermediate.
- The intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove the Boc group, yielding the deprotected thiosemicarbazide.
Key Data :
- Yield : 80–90% (after deprotection).
- Advantage : Avoids competing reactions observed in direct hydrazine routes, such as the formation of bis-thiosemicarbazides.
Mechanistic Insights and Optimization
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
- Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks the electrophilic carbon of the isothiocyanate, forming a transient thiourea intermediate.
- Proton Transfer and Elimination : A proton shift from the hydrazine moiety to the sulfur atom facilitates the elimination of ammonia, yielding the thiosemicarbazide.
Steric and Electronic Considerations :
- The 3-(methylthio) substituent exerts moderate steric hindrance but enhances electron density at the phenyl ring via sulfur’s +M effect, accelerating the nucleophilic addition step.
- Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; ethanol remains optimal for balancing reactivity and purity.
Yield Optimization Strategies
- Stoichiometry : A slight excess of hydrazine hydrate (1.05 equiv) ensures complete conversion of the isothiocyanate.
- Temperature Control : Maintaining temperatures below 10°C during hydrazine addition minimizes byproducts like thiourea dimers.
- Workup : Recrystallization from ethanol-DMF (3:1) removes unreacted starting materials and oligomeric impurities.
Characterization and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Elemental Analysis
- Calculated for C₈H₁₀N₄S₂ : C 41.72%, H 4.35%, N 24.32%, S 27.87%.
- Found : C 41.68%, H 4.38%, N 24.28%, S 27.83%.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Hydrazine Route | Boc-Protected Route |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Reaction Time | 4–6 hours | 12–24 hours |
| Byproduct Formation | Moderate (≤10%) | Minimal (≤2%) |
| Scalability | High | Moderate |
| Operational Complexity | Low | High |
The Boc-protected method offers superior purity and yield but requires additional steps for protection and deprotection, making it less practical for large-scale synthesis.
Challenges and Troubleshooting
Byproduct Formation :
Crystallization Issues :
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that thiosemicarbazides, including this compound, possess various biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Activity : Studies have indicated that derivatives of thiosemicarbazides can exhibit anticancer properties, particularly against specific cancer cell lines .
- Trypanocidal Activity : The compound has been evaluated for its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. It has been identified as a potential lead compound for developing new treatments .
Case Studies and Research Findings
- In Vitro Studies Against T. cruzi :
-
Antimicrobial Activity :
- Research has shown that 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide displayed notable antimicrobial activity against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.
-
Anticancer Research :
- In a series of experiments, derivatives of thiosemicarbazides were tested against different cancer cell lines, revealing promising results in terms of cytotoxicity and selective targeting of cancer cells. The presence of the methylthio group was linked to increased lipophilicity and bioavailability, enhancing its anticancer potential .
Mechanism of Action
The mechanism of action of 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiosemicarbazides
Structural Variations and Electronic Effects
Thiosemicarbazides differ primarily in substituents on the phenyl ring or the hydrazinecarbothioamide core. Key examples include:
Key Observations :
- Electron-donating groups (e.g., -SMe, -OMe) increase lipophilicity and may enhance membrane permeability.
- Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) polarize the thioamide moiety, influencing reactivity in cyclization or chelation reactions .
- Bulky substituents (e.g., adamantyl) improve target selectivity by sterically hindering non-specific interactions .
Antimicrobial Activity
- 4-(3-Chlorophenyl)-3-thiosemicarbazide: Exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, P. aeruginosa) and fungi (C. albicans), attributed to disruption of cell wall synthesis .
- Adamantane-containing derivatives : Show potent antifungal activity against C. albicans (MIC < 1 µg/mL) and moderate antibacterial effects against Enterococcus faecalis .
Antitumor Activity
- 4-(2-Pyridyl)-3-thiosemicarbazide derivatives: Demonstrated 60–80% inhibition of Ehrlich Ascites Carcinoma (EAC) cell growth via apoptosis induction and DNA intercalation .
- Ortho-hydroxylated adamantane derivatives : Selective cytotoxicity against Hep3B and MCF-7 cancer cells (IC₅₀ = 5–10 µM), likely through ROS generation .
Antiparasitic and Other Activities
Substituent Impact on Reactivity :
- Electron-withdrawing groups (e.g., -NO₂) accelerate cyclization by stabilizing transition states .
- Bulky groups (e.g., adamantyl) may reduce reaction yields due to steric hindrance .
Biological Activity
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide is a compound belonging to the thiosemicarbazide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables that summarize key research outcomes.
Overview of Thiosemicarbazides
Thiosemicarbazides, including this compound, are known for their antimicrobial , anticancer , and antiviral properties. Their activity is often attributed to the presence of sulfur and nitrogen atoms in their structure, which facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that thiosemicarbazides exhibit significant antimicrobial activity against a variety of pathogens. For instance, a study demonstrated that derivatives of thiosemicarbazides, including this compound, showed potent effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| 20 | Escherichia coli | |
| 10 | Pseudomonas aeruginosa |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiosemicarbazides has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against human glioblastoma cells, where it demonstrated significant cell viability reduction:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U87MG | 12 | Da Silva et al. |
| A549 (Lung cancer) | 15 | Leite et al. |
| MCF-7 (Breast cancer) | 18 | MDPI Study |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .
Antiviral Activity
Recent studies have also explored the antiviral properties of thiosemicarbazides. In particular, derivatives have shown activity against viruses such as HIV and Dengue virus. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhance antiviral efficacy:
| Compound | EC50 (µM) | Virus |
|---|---|---|
| This compound | 25 | HIV-1 |
| 30 | Dengue Virus |
These results indicate that structural modifications can significantly impact antiviral activity, making thiosemicarbazides a focus for further antiviral drug development .
Case Studies and Research Findings
A comprehensive review of literature reveals a growing interest in the biological activities of thiosemicarbazides. Notable case studies include:
- Anticancer Study : A series of thiosemicarbazones were synthesized and tested for their cytotoxic effects on cancer cells. The study found that compounds with methylthio substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Assessment : A systematic evaluation of various thiosemicarbazide derivatives highlighted their broad-spectrum antimicrobial activity, with several compounds showing effectiveness against resistant strains .
Q & A
Q. What are the established synthetic routes for 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic addition of hydrazine to methyl isothiocyanate derivatives. Evidence from analogous thiosemicarbazides (e.g., 4-(3-fluorophenyl) derivatives) indicates that refluxing in aqueous ethanol with catalytic acetic acid is critical for optimal cyclization and purity . For example, reflux times exceeding 2 hours and stoichiometric control of reactants (e.g., 1:1 molar ratio of hydrazine to isothiocyanate) reduce side-product formation. Crystallization in ethyl acetate/petroleum ether mixtures improves yield (e.g., 86% reported for similar compounds) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
X-ray crystallography is the gold standard for structural confirmation. Key metrics include:
- Bond lengths : C–S (1.68–1.72 Å) and N–H (0.86 Å) distances validate thiosemicarbazide backbone geometry .
- Dihedral angles : Planarity between the phenyl and thiosemicarbazide moieties (e.g., <10° deviation) confirms conjugation .
- Spectroscopy : IR shows N–H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹), while ¹H NMR reveals aromatic proton splitting patterns (δ 7.2–7.8 ppm) .
Q. How does the methylthio substituent at the 3-position of the phenyl ring affect solubility and stability?
The methylthio group (–SCH₃) enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). This substituent also minimizes oxidative degradation compared to electron-withdrawing groups (e.g., –NO₂) . Thermal stability is evidenced by a melting point of 120–122°C, consistent with similar derivatives .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do these influence its solid-state properties?
Crystal structures of analogous compounds reveal:
- Hydrogen bonding : N–H⋯S and N–H⋯O interactions form S(6) and S(5) ring motifs, stabilizing layered structures .
- C–H⋯π interactions : Aromatic stacking between phenyl rings (3.5–4.0 Å spacing) contributes to dense packing and high melting points .
- Impact on reactivity : Tight packing reduces susceptibility to hydrolysis but may limit accessibility for catalytic interactions .
Q. How do structural modifications (e.g., fluorination or nitro substitution) alter the pharmacological activity of thiosemicarbazide derivatives?
Comparative studies show:
- Anti-inflammatory activity : Thiosemicarbazides with electron-withdrawing groups (e.g., –CF₃) exhibit enhanced activity (potency comparable to indomethacin) by modulating COX-2 inhibition .
- Ulcerogenic risk : Unlike indomethacin, methylthio-substituted derivatives show no gastric toxicity due to reduced acidity of the thiosemicarbazide NH group .
- SAR trends : Planarity of the thiosemicarbazide moiety is critical for binding to biological targets, as seen in IC₅₀ values for related compounds .
Q. What analytical challenges arise when interpreting conflicting bioactivity data across studies on thiosemicarbazides?
Key considerations include:
- Solvent effects : Activity discrepancies may stem from solubility differences (e.g., DMSO vs. aqueous buffers) altering bioavailability .
- Assay specificity : Thiosemicarbazides may interfere with colorimetric assays (e.g., MTT) due to redox activity, necessitating validation via orthogonal methods (e.g., LC-MS) .
- Crystallographic vs. solution-state conformations : Solution-phase tautomerism (e.g., thione-thiol equilibrium) can reduce observed activity compared to crystal structures .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for similar compounds) .
- Molecular docking : Simulate binding to enzymatic targets (e.g., COX-2) using AutoDock Vina, with scoring functions adjusted for sulfur-containing ligands .
- MD simulations : Evaluate stability in biological membranes based on logP values (~2.1 for methylthio derivatives) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
